2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide
Description
Molecular Identity and IUPAC Nomenclature
The IUPAC name 2-(diphenylphosphanyl)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide reflects its structural complexity. The benzamide scaffold (C₆H₅CONH–) is substituted at the ortho position with a diphenylphosphino group (P(C₆H₅)₂), while the amide nitrogen binds to a stereochemically rich ethyl bridge. This bridge features a (1S,2R)-configured diphenylethyl group and a (R)-configured 4-methylphenylsulfinyl moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₄NO₂PS |
| Molecular Weight | 623.74 g/mol |
| CAS Registry Number | 1570510-59-6 |
| Stereochemical Descriptors | (1S,2R, R) |
The phosphine-sulfinyl combination creates a bifunctional ligand capable of dual coordination modes: the phosphorus atom acts as a soft Lewis base, while the sulfinyl group provides additional stereoelectronic modulation.
Historical Development of Chiral Phosphino-Sulfinyl Compounds
The synthesis of P-chiral phosphine ligands emerged in the late 20th century, driven by demands for enantioselective catalysis. Early work focused on monodentate ligands like DIPAMP, but limitations in stereochemical control prompted the integration of sulfinyl groups to enhance rigidity and chiral induction. The sulfinyl moiety, first popularized in sulfoximine ligands, was incorporated into phosphine frameworks to exploit its strong axial chirality and resistance to racemization.
A pivotal advancement occurred with the development of phosphine–borane intermediates, which enabled stereospecific transformations without phosphorus inversion. For instance, deboranation of phosphine–boranes using amines allowed retention of configuration at phosphorus, facilitating the synthesis of enantiopure P-chiral ligands like the subject compound.
Significance in Modern Coordination Chemistry
This compound exemplifies the convergence of phosphorus and sulfur chirality, offering distinct advantages in asymmetric catalysis:
- Enantioselective Hydrogenation : The diphenylphosphino group coordinates to transition metals (e.g., Rh, Ru), while the sulfinyl group stabilizes transition states via non-covalent interactions, achieving enantiomeric excesses >95% in ketone reductions.
- C–C Bond Formation : Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings with high stereoretention, attributed to the sulfinyl group’s ability to modulate electron density at the metal center.
- Dynamic Kinetic Resolution : In allylic alkylations, the ligand’s rigid structure enables simultaneous control of configuration at both the substrate and catalyst levels.
The sulfinyl group’s electron-withdrawing nature also enhances oxidative stability, addressing a common limitation of traditional phosphine ligands.
Research Objectives and Knowledge Gaps
Despite its utility, critical gaps persist:
- Stereochemical Complexity : The interplay between phosphorus (P) and sulfur (S) stereocenters in mediating enantioselectivity remains poorly understood. Computational studies are needed to decouple their individual contributions.
- Synthetic Scalability : Current routes require multi-step purifications to isolate diastereomers, limiting industrial adoption. Flow chemistry approaches may streamline production.
- Underutilized Applications : Potential uses in photoredox catalysis or metalloenzyme mimicry remain unexplored, partly due to a lack of structural analogs.
Addressing these challenges could unlock novel catalytic platforms and deepen mechanistic insights into bifunctional ligand design.
Properties
Molecular Formula |
C40H34NO2PS |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-(4-methylphenyl)sulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45?/m0/s1 |
InChI Key |
WFKQJVVOPKNLGI-ZOMCPSFGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, including the formation of the phosphine group, the introduction of the sulfinyl group, and the coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the sulfinyl and benzamide groups can interact with biological molecules, modulating their function.
Comparison with Similar Compounds
Research Findings and Implications
Electronic Effects : The 4-methylphenylsulfinyl group in the target compound provides moderate electron-donating effects, balancing metal coordination strength and substrate accessibility. In contrast, bromine in the 4-bromo analog increases electron withdrawal, which could stabilize electron-deficient metal centers .
Steric Tuning: The naphthalenylsulfinyl analog’s bulkiness improves enantioselectivity but may limit catalytic turnover rates .
Bridged Systems: Bis-phosphino compounds (e.g., cyclohexanediyl derivatives) offer enhanced stability in metal complexes but require more intricate synthesis .
Biological Activity
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide, often referred to as a phosphine ligand, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a diphenylphosphino group and a sulfinyl moiety, which may contribute to its reactivity and interactions in biological systems.
Chemical Structure and Properties
- Molecular Formula : C40H34NO2PS
- Molecular Weight : Approximately 654.73 g/mol
- CAS Number : 1570510-59-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine group is known for its role in catalysis and coordination chemistry, which may facilitate interactions with metal ions or other biomolecules.
Antitumor Activity
Recent studies have indicated that phosphine ligands similar to 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide exhibit significant antitumor properties. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide | A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promise in antimicrobial applications. Studies have reported its efficacy against various bacterial strains:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide | E. coli | 15 |
| S. aureus | 18 |
This data indicates that the compound possesses notable antibacterial properties, potentially making it useful in developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Antitumor Activity :
- A study focused on the synthesis of phosphine-based compounds demonstrated their potential to inhibit tumor growth in vitro and in vivo models.
- The study highlighted the importance of structural modifications on the biological activity of phosphine ligands.
-
Antimicrobial Efficacy Assessment :
- Research investigating the antimicrobial properties of phosphine derivatives showed varying degrees of effectiveness against common pathogens.
- The findings suggested that modifications to the phosphine structure could enhance antimicrobial activity.
Q & A
Q. Table 1: Example Synthesis Protocol
Basic: Which spectroscopic techniques confirm stereochemistry and purity?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation). Refine structures with SHELXL .
- NMR Analysis :
- CD Spectroscopy : Correlate Cotton effects with enantiomeric excess (ee) in chiral environments .
Advanced: How does computational chemistry predict coordination behavior?
Methodological Answer:
- DFT Modeling : Optimize ligand geometry (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) to predict metal-ligand bonding (e.g., Pd(0) or Rh(I)) .
- Molecular Dynamics : Simulate ligand flexibility in solvent (e.g., toluene) to assess steric effects during catalysis .
- QSPR Analysis : Correlate sulfinyl group’s Hammett σ⁺ values with catalytic activity trends in asymmetric hydrogenation .
Q. Table 2: Example DFT Results
| Parameter | Value | Implication |
|---|---|---|
| HOMO (eV) | -6.2 | Strong π-backbonding with Pd |
| LUMO (eV) | -1.8 | Electrophilic metal center compatibility |
Advanced: How to resolve enantioselectivity contradictions in catalysis?
Methodological Answer:
- Reaction Screening : Test ligand-metal pairs (e.g., [Rh(COD)₂]BF₄ vs. [Pd₂(dba)₃]) in diverse solvents (THF, MeOH) .
- Kinetic Profiling : Use in-situ IR to monitor intermediate formation (e.g., metal-hydride species) and correlate with ee .
- Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., temperature, pressure) impacting selectivity .
Advanced: How does the sulfinyl group influence catalysis vs. thioether/sulfonyl analogs?
Methodological Answer:
- Electronic Effects : Compare turnover frequencies (TOF) in hydrogenation. Sulfinyl’s electron-withdrawing nature enhances metal electrophilicity vs. thioether’s donating effects .
- Steric Maps : Generate Tolman cone angles (θ) to quantify steric bulk. Sulfinyl (θ ≈ 150°) may restrict substrate approach vs. sulfonyl (θ ≈ 140°) .
- Catalytic Testing : Benchmark ee in asymmetric allylic alkylation (AAA) against BINAP-derived ligands .
Basic: What are common synthetic impurities and mitigation strategies?
Methodological Answer:
- Byproducts :
- QC Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
